

HSK0935: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: HSK0935

Cat. No.: B607982

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Introduction

HSK0935 is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[2] By inhibiting SGLT2, **HSK0935** promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[2] This insulin-independent mechanism of action makes SGLT2 inhibitors a valuable therapeutic class for the treatment of type 2 diabetes.[3] Beyond glycemic control, SGLT2 inhibitors have demonstrated significant cardiovascular and renal protective benefits.[4] [5]

These application notes provide detailed information on the dosage, formulation, and experimental protocols for the use of **HSK0935** in a preclinical research setting.

Data Presentation

Table 1: In Vitro Activity of HSK0935

Parameter	Value	Cell Line	Reference
IC ₅₀	1.3 nM	hSGLT2 expressing cells	[1][6]
Selectivity	843-fold (hSGLT1/hSGLT2)	hSGLT1 and hSGLT2 expressing cells	[1][6]

Table 2: Recommended Dosages for In Vivo Studies

Animal Model	Dosage Range	Route of Administration	Observed Effect	Reference
Sprague Dawley (SD) Rats	1, 3, and 10 mg/kg	Oral	Robust urinary glucose excretion	[6]
Rhesus Monkeys	1, 3, and 10 mg/kg	Oral	Increased urinary glucose excretion	[6]
Beagle Dogs	Up to 300 mg/kg	Oral	Well-tolerated in a 28-day repeat-dose toxicology study	[6]

Table 3: Recommended Formulations for Preclinical Studies

Formulation Component	Protocol 1	Protocol 2	Purpose	Reference
HSK0935	≥ 2.5 mg/mL	≥ 2.5 mg/mL	Active Pharmaceutical Ingredient	[6]
DMSO	10%	10%	Solubilizing agent	[6]
PEG300	40%	-	Vehicle/Solubilizing agent	[6]
Tween-80	5%	-	Surfactant/Emulsifier	[6]
Saline	45%	-	Vehicle	[6]
Corn Oil	-	90%	Vehicle for oral administration	[6]

Experimental Protocols

In Vitro SGLT2 Inhibition Assay Protocol

This protocol describes a cell-based assay to determine the inhibitory activity of **HSK0935** on SGLT2 using a fluorescent glucose analog.

Materials:

- HK-2 cells (human kidney proximal tubule cell line)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- **HSK0935**
- DMSO (cell culture grade)

- 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
- Krebs-Ringer-HEPES (KRH) buffer
- Phlorizin (a non-selective SGLT inhibitor for control)
- 96-well black, clear-bottom microplates
- Fluorescence plate reader

Procedure:

- Cell Culture:
 - Culture HK-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
 - Seed cells into a 96-well black, clear-bottom plate at a density that allows them to reach confluence within 24-48 hours.
- Compound Preparation:
 - Prepare a stock solution of **HSK0935** in DMSO.
 - Perform serial dilutions of the **HSK0935** stock solution in KRH buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
- Glucose Uptake Assay:
 - Wash the confluent HK-2 cells twice with KRH buffer.
 - Add 100 µL of KRH buffer containing the various concentrations of **HSK0935** or vehicle (DMSO) to the respective wells.
 - Include control wells:
 - Total Uptake: Vehicle only.

- Non-specific Uptake: A high concentration of a known SGLT inhibitor like Phlorizin (e.g., 100 μ M).
- Pre-incubate the plate at 37°C for 15-30 minutes.
- Initiate glucose uptake by adding 10 μ L of 2-NBDG solution (final concentration of 100-200 μ M) to each well.
- Incubate the plate at 37°C for 30-60 minutes.
- Terminate the uptake by washing the cells three times with ice-cold KRH buffer.
- Data Acquisition and Analysis:
 - Lyse the cells with a suitable lysis buffer.
 - Measure the fluorescence of the cell lysates using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
 - Calculate the percentage of inhibition for each **HSK0935** concentration relative to the SGLT2-specific uptake (Total Uptake - Non-specific Uptake).
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Protocol for Assessing HSK0935 Efficacy in Rats

This protocol outlines a procedure to evaluate the effect of orally administered **HSK0935** on urinary glucose excretion in a rat model.

Materials:

- Sprague Dawley rats
- **HSK0935**
- Vehicle (as per Table 3, e.g., Protocol 1 or 2)
- Oral gavage needles

- Metabolic cages for urine collection
- Glucose meter or a kit for quantifying glucose in urine

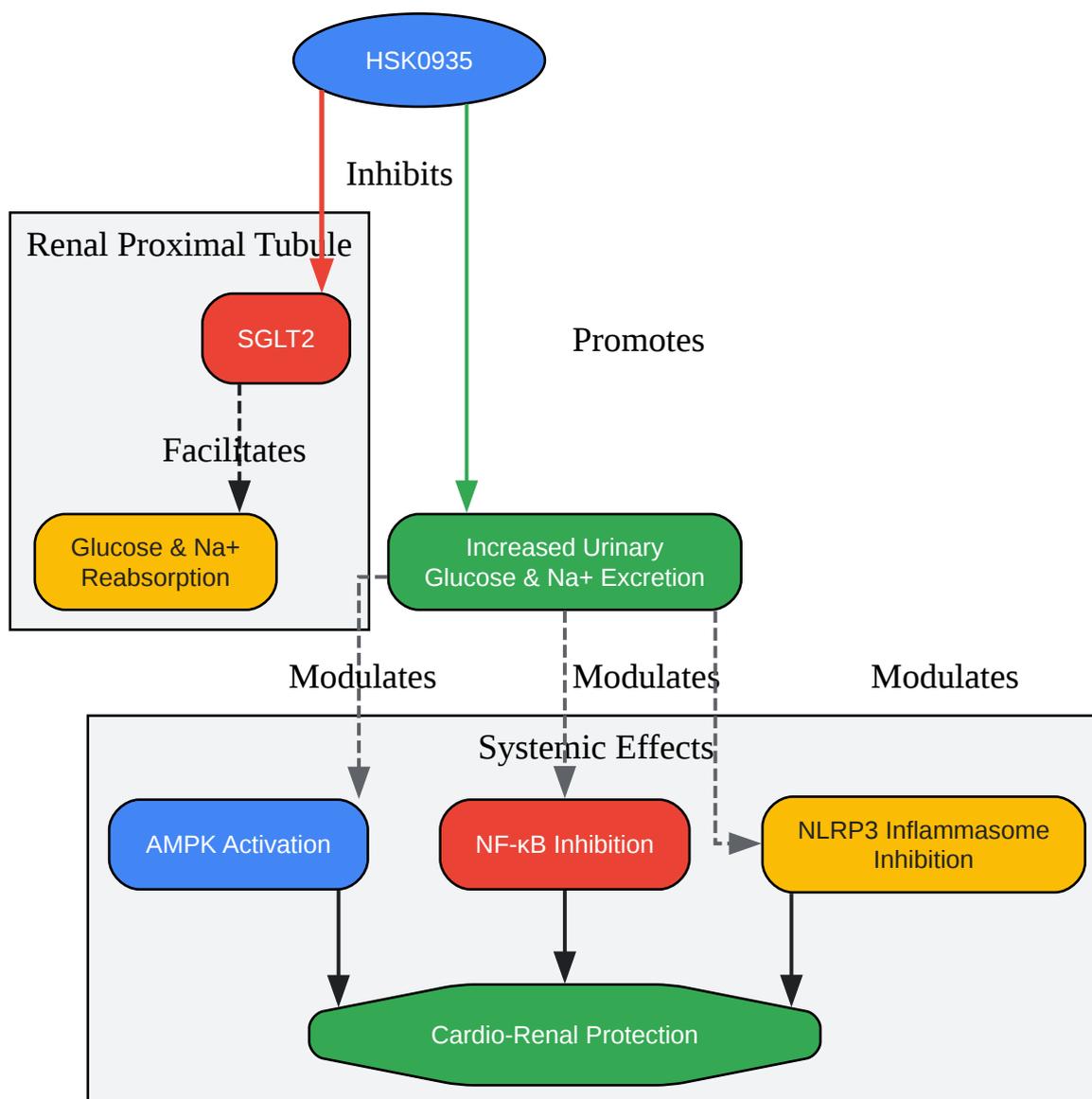
Procedure:

- Animal Acclimation and Grouping:
 - Acclimate male Sprague Dawley rats to the laboratory conditions for at least one week.
 - House the rats individually in metabolic cages to allow for accurate urine collection.
 - Randomly assign the rats to different treatment groups (e.g., vehicle control, 1 mg/kg, 3 mg/kg, and 10 mg/kg **HSK0935**).
- Formulation Preparation:
 - Prepare the **HSK0935** formulation according to one of the protocols in Table 3. For example, for Protocol 1, dissolve **HSK0935** in DMSO, then add PEG300, Tween-80, and finally saline with thorough mixing at each step.
- Compound Administration:
 - Administer the prepared **HSK0935** formulation or vehicle to the rats via oral gavage at the specified dosages.
- Urine Collection and Analysis:
 - Collect urine from the metabolic cages over a defined period (e.g., 24 hours) post-administration.
 - Measure the total volume of urine collected for each rat.
 - Determine the glucose concentration in the collected urine samples using a glucose meter or a quantitative glucose assay kit.
- Data Analysis:

- Calculate the total amount of glucose excreted in the urine for each rat (urine volume × glucose concentration).
- Compare the urinary glucose excretion between the **HSK0935**-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

Signaling Pathway

The primary mechanism of action of **HSK0935** is the direct inhibition of the SGLT2 protein in the renal proximal tubule. However, the downstream effects of SGLT2 inhibition are pleiotropic and involve the modulation of several key signaling pathways that contribute to its cardio-renal protective effects.



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Caption: **HSK0935** inhibits SGLT2, leading to systemic effects.

The inhibition of SGLT2 by **HSK0935** leads to increased urinary glucose and sodium excretion. These primary effects trigger a cascade of downstream signaling events, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of pro-inflammatory pathways such as the NF-κB (Nuclear factor kappa B) signaling and the NLRP3 inflammasome.[6][7] The modulation of these pathways is believed to contribute significantly to the observed cardiovascular and renal protective benefits of SGLT2 inhibitors.[6][7]

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